6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15298241
Molecular Formula: C27H20N2O5
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
![6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide -](/images/structure/VC15298241.png)
Specification
Molecular Formula | C27H20N2O5 |
---|---|
Molecular Weight | 452.5 g/mol |
IUPAC Name | 6-methyl-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide |
Standard InChI | InChI=1S/C27H20N2O5/c1-15-7-10-17(11-8-15)28-27(32)25-24(18-5-3-4-6-21(18)34-25)29-26(31)23-14-20(30)19-13-16(2)9-12-22(19)33-23/h3-14H,1-2H3,(H,28,32)(H,29,31) |
Standard InChI Key | RHXNTMMKCDYRRK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=CC(=C5)C |
Introduction
6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound belonging to the class of chromene derivatives. It features a unique molecular structure that includes a benzofuran ring, a chromene ring, and a carbamoyl group. The molecular formula of this compound is C27H20N2O5, with a molecular weight of approximately 452.5 g/mol .
Synthesis
The synthesis of 6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the benzofuran and chromene rings, followed by the introduction of the carbamoyl group. These reactions are conducted under controlled conditions to ensure high yields and purity.
Biological Activities and Potential Applications
Research indicates that this compound exhibits potential biological activities, including anti-inflammatory and anticancer effects. Its mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors involved in inflammation and cancer progression. By modulating the activity of these targets, it may lead to therapeutic effects.
Comparison with Similar Compounds
The unique combination of structural features in 6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide sets it apart from similar compounds. For example, N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide lacks the methyl group present in the 6-position of the chromene ring, resulting in a slightly different molecular weight and potentially distinct biological activities.
Compound Name | Molecular Formula | Molecular Weight |
---|---|---|
6-methyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide | C27H20N2O5 | 452.5 g/mol |
N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide | C26H18N2O5 | 438.4 g/mol |
6-methyl-4-oxo-4H-chromene-2-carboxylic acid | C19H14O5 | 318.31 g/mol |
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